4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione
Description
4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione is a heterocyclic compound featuring a five-membered oxazolidine-2,5-dione ring substituted with a 2,4-dimethoxybenzyl group at the C4 position. This compound belongs to a broader class of oxazolidine-2,5-dione derivatives, which are widely studied as intermediates in pharmaceutical synthesis, particularly for amino acid-based drug candidates and peptide mimetics . The 2,4-dimethoxybenzyl substituent introduces steric and electronic effects that influence reactivity, crystallinity, and biological activity.
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
4-[(2,4-dimethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO5/c1-16-8-4-3-7(10(6-8)17-2)5-9-11(14)18-12(15)13-9/h3-4,6,9H,5H2,1-2H3,(H,13,15) |
InChI Key |
HDGKWFBYVQRFNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC2C(=O)OC(=O)N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione typically involves the reaction of 2,4-dimethoxybenzylamine with glycine-N-carboxyanhydride (Gly-NCA) under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures, often around 50°C, with the presence of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,5-dione derivatives with additional oxygen functionalities, while substitution reactions can introduce alkyl or aryl groups onto the oxazolidine ring.
Scientific Research Applications
4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Dihedral Angles
The spatial arrangement of substituents on the oxazolidine-2,5-dione ring significantly impacts molecular conformation and intermolecular interactions. A comparison of benzyl-substituted derivatives reveals the following:
Notes:
Electronic and Functional Group Effects
Substituents on the benzyl group modulate electronic properties and reactivity:
Electron-Donating Groups (e.g., Methoxy)
- (R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione (CAS 183732-21-0): The hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents compared to methoxy derivatives .
Electron-Withdrawing Groups (e.g., Halogens)
- 4-(4-Chlorophenyl)oxazolidine-2,5-dione (CAS N/A): The chloro substituent increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione (CAS N/A): Fluorine atoms improve metabolic stability and bioavailability, common in drug design .
Biological Activity
4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione is a member of the oxazolidinedione family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for 4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione is , with a molecular weight of 235.24 g/mol. The oxazolidine ring structure contributes to its stability and reactivity in biological systems.
Antidiabetic Activity
Research indicates that compounds within the oxazolidinedione class exhibit significant antidiabetic properties. For instance, related compounds have demonstrated potent glucose-lowering effects in animal models. A study reported that certain oxazolidinediones showed superior glucose-lowering activity compared to established drugs like pioglitazone, with effective doses as low as 0.05 mg/kg/d in Wistar fatty rats . Although specific data for 4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione is limited, its structural similarity suggests potential efficacy in this area.
Antimicrobial Activity
Oxazolidinediones have also been explored for their antimicrobial properties. A related class of compounds has shown effectiveness against various Gram-positive bacteria . The unique structure of 4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione may allow it to inhibit bacterial protein synthesis, similar to other oxazolidinones that are known for their antibacterial activity.
The biological activity of 4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione is likely mediated through several mechanisms:
- PPAR Agonism : Some oxazolidinediones act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation .
- Inhibition of Bacterial Protein Synthesis : As seen with other oxazolidinones, the compound may interfere with bacterial ribosomal function, thereby inhibiting growth .
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of oxazolidinediones. For example:
- Structural Modifications : Variations in substituents on the benzyl ring have been shown to significantly affect the glucose-lowering and antimicrobial activities of related compounds .
- Synthesis and Evaluation : A systematic approach involving the synthesis of various derivatives has been employed to evaluate their biological activities comprehensively. This approach has yielded promising candidates for further development .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
